2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one
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Overview
Description
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
The synthesis of 2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the piperidine ring plays a crucial role in its activity .
Comparison with Similar Compounds
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189940-42-9 |
---|---|
Molecular Formula |
C12H19NOS |
Molecular Weight |
225.35 |
IUPAC Name |
2-[(2-sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H19NOS/c14-11-6-2-1-5-10(11)9-13-8-4-3-7-12(13)15/h10H,1-9H2 |
InChI Key |
OXFAXOWJBILRPS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)CN2CCCCC2=S |
Synonyms |
Cyclohexanone, 2-[(2-thioxo-1-piperidinyl)methyl]- |
Origin of Product |
United States |
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